Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid using reagents like thionyl chloride.
Acetylation: The 5-chlorothiophene-2-carboxylic acid is then acetylated to form 5-chlorothiophene-2-acetyl chloride.
Amidation: The acetyl chloride is reacted with an amine to form the corresponding amide.
Esterification: Finally, the amide is esterified with ethanol to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, especially at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorothiophene-2-carboxylic acid
- 5-Chlorothiophene-2-acetyl chloride
- Ethyl 5-(2-thiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate
Uniqueness
Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate is unique due to the presence of both the chlorothiophene and acetamido groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and potential therapeutic agents.
Properties
IUPAC Name |
ethyl 5-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c1-3-19-14(18)13-8(2)6-12(21-13)16-11(17)7-9-4-5-10(15)20-9/h4-6H,3,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLAIIGDAYXJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC=C(S2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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